molecular formula C18H17N3O3S2 B2526210 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide CAS No. 923087-26-7

4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2526210
CAS No.: 923087-26-7
M. Wt: 387.47
InChI Key: KVYXSMRFDGPMFG-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of phenylsulfonyl, pyridinyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-2-yl)thiazol-2-amine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl derivative. This intermediate is then reacted with butanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(10-6-12-26(23,24)14-7-2-1-3-8-14)21-18-20-16(13-25-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYXSMRFDGPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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